REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:9][C:10](=[O:12])[CH3:11].Cl[CH:14](Cl)[C:15]([CH3:17])=O.Cl[CH2:20][C:21]([CH2:23]Cl)=O.S(=O)(=O)(O)O>O.CC(C)=O.C(Cl)Cl>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:15]([CH3:17])=[CH:14][C:21]2[CH:23]=[CH:11][C:10]([OH:12])=[CH:9][CH:20]=2)=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
376.44 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
205.62 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
196.16 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
so as so maintain the reaction temperature at -10° C
|
Type
|
CUSTOM
|
Details
|
After two hours of post reaction at the -10° C. temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The oil solution is separated
|
Type
|
WASH
|
Details
|
then washed with a second 500 milliliter portion of iced deionized water
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
ADDITION
|
Details
|
the recovered oil solution is added to a 2 liter beaker along with 250 milliliters of ethanol
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
As the temperature of the mixture increased
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
reached 70° C.
|
Type
|
CUSTOM
|
Details
|
a massive precipitation of white crystalline plates
|
Type
|
CUSTOM
|
Details
|
The oil layer is recovered by decantation of the water layer and 250 milliliters of ethanol
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
Deionized water is again added to the stirred solution
|
Type
|
TEMPERATURE
|
Details
|
as heating
|
Type
|
CUSTOM
|
Details
|
reached 90° C.
|
Type
|
CUSTOM
|
Details
|
a massive precipitation of white crystalline plates
|
Type
|
STIRRING
|
Details
|
At this time, stirring
|
Type
|
TEMPERATURE
|
Details
|
both chilled to 5° C.
|
Type
|
FILTRATION
|
Details
|
The crystalline product is recovered by filtration
|
Type
|
STIRRING
|
Details
|
then stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating to 90° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 5° C.
|
Type
|
FILTRATION
|
Details
|
the crystalline product is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
then dried in a vacuum oven at 100° C.
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(=CC1=CC=C(C=C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |